3,4-Dichlorophenethyl isocyanate

Description

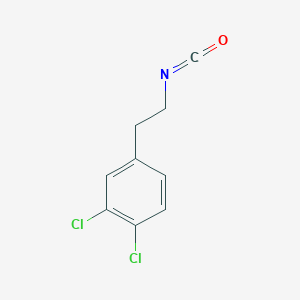

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dichloro-4-(2-isocyanatoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c10-8-2-1-7(5-9(8)11)3-4-12-6-13/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTVTCGHLQMSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN=C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392495 | |

| Record name | 3,4-Dichlorophenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115706-18-8 | |

| Record name | 3,4-Dichlorophenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-4-(2-isocyanatoethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Precursors

Established Synthetic Routes to 3,4-Dichlorophenethyl Isocyanate

The synthesis of this compound can be achieved through several established chemical transformations. These methods primarily focus on the introduction of the isocyanate functional group (-N=C=O) onto the 3,4-dichlorophenethyl backbone.

Phosgenation-Based Approaches

The most traditional and widely used industrial method for producing isocyanates involves the use of phosgene (B1210022) (COCl2) or its derivatives. google.comacs.org This approach typically involves the reaction of a primary amine, in this case, 3,4-dichlorophenethylamine (B108359), with phosgene. ontosight.ai The reaction proceeds through the formation of a carbamoyl (B1232498) chloride intermediate, which is then thermolyzed to yield the desired isocyanate and hydrogen chloride. google.com Both liquid-phase and gas-phase phosgenation processes have been developed, with the liquid-phase method being suitable for higher boiling point amines. acs.org

A common industrial process involves reacting 3,4-dichloroaniline (B118046) with phosgene. patsnap.comgoogle.com This can be a two-step process involving low-temperature and high-temperature phosgenation to achieve high purity. google.com Solvents such as xylene, chlorobenzene, or o-dichlorobenzene are often employed in these reactions. google.com Continuous feeding of reactants can be utilized to optimize the process and fully utilize the phosgene. patsnap.com

Curtius Rearrangement and Related Methodologies for Isocyanate Generation from Carboxylic Acids

The Curtius rearrangement offers a versatile and milder alternative to phosgenation for the synthesis of isocyanates. nih.govresearchgate.net This reaction involves the thermal decomposition of an acyl azide, derived from a carboxylic acid, to form an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The key intermediate, a 3,4-dichlorophenethyl acyl azide, would be generated from the corresponding carboxylic acid. The isocyanate formed can then be used in subsequent reactions. nih.gov Mechanistic studies suggest that the rearrangement is a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org This method is valued for its tolerance of various functional groups and stereochemical retention. nih.gov

Alternative Synthetic Pathways for Isocyanate Functionalization

Research into alternative, safer, and more environmentally friendly routes to isocyanates is an active area of investigation. One such method is the oxidative carbonylation of amines. This process uses carbon monoxide and an oxidant, such as molecular oxygen, to convert amines into isocyanates. acs.orgnih.gov Another approach involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis to produce the isocyanate. google.com The use of CO2 as a sustainable carbon source is also being explored for the synthesis of isocyanate precursors. nih.govresearchgate.net

Precursor Chemistry: Synthesis of Dichlorophenethyl Amines and Carbamates

The primary precursors for the synthesis of this compound are 3,4-dichlorophenethylamine and its corresponding carbamate (B1207046) derivatives.

The synthesis of 3,4-dichlorophenethylamine can be achieved through various routes. One method involves the reduction of 3,4-dichlorophenylacetonitrile (B104814) with a reducing agent like lithium aluminum hydride. sigmaaldrich.com Another synthetic pathway starts from 3,4-dichlorobenzyl chloride, which is converted to 3,4-dichlorophenylacetonitrile and subsequently processed to yield the amine. wikipedia.org

Carbamates , which can be thermally decomposed to produce isocyanates, are key intermediates in many phosgene-free synthetic routes. acs.orgnwo.nl For instance, N-(3,4-dichlorophenyl)-carbamic acid-methyl ester can be synthesized from 3,4-dichloroaniline and methyl carbamate. prepchem.com The synthesis of carbamates can also be achieved through the reaction of alcohols or phenols with isocyanates or by reacting an alcohol, phosgene, and an amine in a one-pot process. google.com

Green Chemistry and Sustainable Synthesis of Isocyanates

The hazardous nature of phosgene has driven significant research into developing greener and more sustainable methods for isocyanate synthesis. nwo.nlrsc.org

Phosgene-Free Synthetic Strategies

A major focus of green chemistry in this area is the development of phosgene-free routes. nwo.nlmonash.edu These methods aim to eliminate the use of the highly toxic and corrosive phosgene gas. acs.org

Several phosgene-free strategies are being actively explored:

Reductive Carbonylation of Nitro Compounds: This can be either a direct or indirect method to produce isocyanates from nitroaromatics and carbon monoxide. universiteitleiden.nl

Oxidative Carbonylation of Amines: As mentioned earlier, this method utilizes carbon monoxide and an oxidant to form isocyanates. acs.orgnih.gov

Dimethyl Carbonate Method: This process involves the synthesis of carbamates from amines and dimethyl carbonate, which are then thermally decomposed to isocyanates. acs.org

Urea (B33335) Method: This approach uses urea, an alcohol, and an amine to synthesize a carbamate, which is then converted to the isocyanate. This method is considered a "zero emission" process as the byproducts can be recycled. acs.orgnih.gov

Use of CO2 as a C1 Source: The utilization of carbon dioxide as a renewable feedstock for producing isocyanate precursors is a promising green alternative. researchgate.net

These innovative approaches are crucial for the future of isocyanate manufacturing, aiming for safer processes and a reduced environmental footprint. rsc.org

Biomass-Derived Isocyanate Production

The production of isocyanates from biomass is a significant area of research aimed at reducing the chemical industry's reliance on petroleum-based feedstocks. rsc.orgresearchgate.net The primary goals are to utilize renewable starting materials, decrease the carbon footprint of production, and potentially develop safer synthesis pathways. researchgate.netchemicalbook.com Key sources of biomass for isocyanate production include vegetable oils, amino acids, and lignin (B12514952). rsc.orgresearchgate.net While significant progress has been made in synthesizing aliphatic isocyanates from sources like fatty acids and amino acids, the creation of aromatic isocyanates from biomass presents distinct challenges. rsc.orgnih.gov

Lignin, a complex polymer rich in aromatic units, is the most promising renewable feedstock for aromatic compounds. nih.govresearchgate.net The valorization of lignin involves breaking it down into smaller, more usable chemical intermediates. nih.govmdpi.com However, the inherent heterogeneity of lignin makes it difficult to selectively produce a specific target molecule. nih.gov Current lignin depolymerization methods often yield a mixture of phenolic compounds such as guaiacol, catechol, and vanillin. mdpi.com

A theoretical pathway to a compound like this compound from biomass would require multiple, complex conversion steps that are not yet established in published research. The primary precursor, 3,4-Dichlorophenethylamine, is conventionally synthesized from petrochemical sources. sigmaaldrich.com Establishing a bio-based route would necessitate significant advancements in both the selective breakdown of biomass and subsequent biocatalytic or chemocatalytic functionalization.

Research Findings on Potential Bio-Based Pathways

Currently, there is no documented research demonstrating a direct synthesis of this compound or its immediate precursor, 3,4-Dichlorophenethylamine, from biomass sources. However, research into related areas of biocatalysis and lignin valorization provides a conceptual framework for how such a synthesis might be approached in the future.

Lignin Depolymerization to Aromatic Precursors: The initial step would involve the breakdown of lignin to obtain a suitable aromatic platform molecule. nih.gov Techniques like pyrolysis, hydrogenolysis, or enzymatic degradation are used to depolymerize lignin, but achieving high yields of a single, specific aromatic compound is a major challenge. rsc.orgmdpi.com For a chlorinated compound, a subsequent chlorination step would be necessary, which adds complexity and potential environmental concerns.

Biocatalytic Amine Synthesis: A crucial step would be the introduction of an amine group to form the phenethylamine (B48288) structure. The field of biocatalysis has developed enzymes, such as transaminases, that can convert carbonyl compounds (ketones) into amines with high selectivity. nih.gov Imine reductases are another class of enzymes that can asymmetrically reduce imines to form chiral amines. mdpi.com A hypothetical bio-based synthesis would need to produce a suitable ketone or imine precursor from the initial biomass-derived aromatic.

The following table outlines a hypothetical multi-stage process for producing an aromatic amine precursor from biomass, highlighting the current research areas that would need to be leveraged and advanced.

| Stage | Process | Biomass Feedstock/Intermediate | Required Technology/Catalyst | Research Status |

| 1 | Depolymerization & Fractionation | Lignin | Pyrolysis, Hydrogenolysis, Enzymatic Degradation | Active Research; Low Selectivity |

| 2 | Aromatic Functionalization | Simple Phenols (e.g., Catechol) | Chemical Catalysis (e.g., Friedel-Crafts Acylation) | Established for Petrochemicals |

| 3 | Chain Elongation | Functionalized Aromatic | Multi-step organic synthesis | Established for Petrochemicals |

| 4 | Amine Group Introduction | Ketone/Imine Intermediate | Biocatalysis (e.g., Transaminase, Imine Reductase) | Active Research; Substrate-Specific |

| 5 | Chlorination | Phenethylamine Intermediate | Electrophilic Aromatic Substitution | Established for Petrochemicals |

| 6 | Isocyanate Formation | 3,4-Dichlorophenethylamine | Phosgenation or Phosgene-Free Methods | Established Industrial Process |

This table represents a conceptual, multi-step pathway and does not reflect a currently existing or optimized industrial process for the bio-based production of 3,4-Dichlorophenethylamine.

Ultimately, while the synthesis of various isocyanates from renewable resources is an active and promising field, the direct production of a specific, functionalized aromatic isocyanate like this compound from biomass has not been reported. The development of such a process would require significant breakthroughs in the selective valorization of lignin and the integration of chemical and biocatalytic conversion steps.

Chemical Reactivity and Reaction Mechanisms

Electrophilic Nature of the Isocyanate Group

The isocyanate functional group (–N=C=O) is characterized by its electrophilic nature, making it susceptible to attack by a variety of nucleophiles. wikipedia.org This reactivity stems from the electron-withdrawing properties of the oxygen and nitrogen atoms, which render the central carbon atom electron-deficient and thus a prime target for nucleophilic addition. The general reactivity of isocyanates makes them incompatible with a wide range of compounds, often leading to exothermic reactions that can release toxic gases. nih.govnoaa.gov

Reactions with Nucleophilic Reagents

The electrophilic carbon of the isocyanate group readily reacts with various nucleophilic compounds. These reactions are fundamental to the synthetic utility of 3,4-dichlorophenethyl isocyanate.

Amine Reactions: Formation of Ureas and Thioureas

The reaction between an isocyanate and a primary or secondary amine is a well-established method for the formation of ureas. commonorganicchemistry.comresearchgate.net This reaction is typically rapid and does not require a catalyst. commonorganicchemistry.compoliuretanos.net For instance, the reaction of 3,4-dichlorophenyl isocyanate with p-chloroaniline is a key step in the industrial preparation of triclocarban. wikipedia.org The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group.

Isocyanates also react with amines to form ureas. wikipedia.orgresearchgate.net This reaction is generally faster than the reaction with alcohols. researchgate.net

Alcohol Reactions: Formation of Carbamates and Urethanes

Isocyanates react with alcohols to form carbamates, also known as urethanes. wikipedia.orgnih.gov This reaction is a cornerstone of polyurethane chemistry. wikipedia.org The reaction of this compound with an alcohol proceeds via the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. While this reaction can proceed without a catalyst, it is often accelerated by the use of catalysts such as metal salts or tertiary amines. google.comrsc.org The use of specific catalysts can also help to minimize the formation of by-products. google.com

The reaction of isocyanates with alcohols is exothermic. poliuretanos.net The reactivity of alcohols follows the order of primary > secondary > tertiary, which is attributed to steric hindrance. poliuretanos.net

Reactions with Water and Carbon Dioxide Liberation

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgnih.govscbt.comnoaa.gov This reaction is significant in the production of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent. wikipedia.org The reaction with water can be vigorous and may generate considerable heat and foaming, which can lead to pressure buildup in confined spaces. scbt.com

Cycloaddition Reactions and Heterocycle Formation

Isocyanates can participate in cycloaddition reactions to form various heterocyclic compounds. These reactions are valuable in synthetic organic chemistry for constructing complex molecular architectures. For instance, isocyanates can undergo [2+2] cycloaddition with ketenes. beilstein-journals.org They can also be involved in multicomponent reactions (MCRs) that lead to the formation of diverse heterocyclic systems. nih.gov The ability of isocyanides, which are related to isocyanates, to act as both a nucleophile and an electrophile makes them versatile in cycloaddition reactions for synthesizing heterocycles. researchgate.net

Catalyzed Reactions and Mechanistic Insights

The reactions of isocyanates, particularly with alcohols, are often catalyzed to enhance reaction rates and control selectivity. google.comrsc.orgresearchgate.net Common catalysts include tertiary amines and organometallic compounds, such as dibutyltin (B87310) dilaurate. researchgate.netwernerblank.com However, due to the toxicity of some organotin compounds, research into alternative catalysts like zirconium chelates is ongoing. wernerblank.com

The mechanism of catalysis can vary. For example, in the alcohol-isocyanate reaction, tertiary amines are thought to operate through a concerted termolecular mechanism, while anionic catalysts proceed via a stepwise mechanism involving the formation of an alcoholate anion. rsc.org The choice of catalyst can significantly influence the reaction pathway and the final product distribution. rsc.org For instance, in reactions leading to carbamates, allophanates, and isocyanurates, the catalyst can determine which product is predominantly formed. rsc.org

Interactive Data Tables

Table 1: Reactivity of this compound with Nucleophiles

| Nucleophile | Product | Reaction Conditions | Catalyst (if any) |

| Primary/Secondary Amine | Substituted Urea (B33335) | Typically room temperature in a suitable solvent (e.g., DMF, THF, DCM) | Not generally required |

| Alcohol | Carbamate (B1207046) (Urethane) | Often requires heating | Tertiary amines, organometallic compounds (e.g., dibutyltin dilaurate), zirconium chelates |

| Water | Primary Amine + Carbon Dioxide | Can be vigorous, exothermic | Often uncatalyzed |

Table 2: Common Catalysts for Isocyanate Reactions

| Catalyst Type | Example | Typical Reactions Catalyzed | Mechanistic Notes |

| Tertiary Amines | Triethylamine, DABCO | Isocyanate-Alcohol | Concerted termolecular mechanism |

| Organometallic Compounds | Dibutyltin dilaurate (DBTDL) | Isocyanate-Alcohol | Not highly selective, can also catalyze hydrolysis |

| Metal Chelates | Zirconium chelates | Isocyanate-Alcohol | Selective for the isocyanate-hydroxyl reaction over the isocyanate-water reaction |

| Anionic Catalysts | Carboxylate, phenolate, alkoxide anions | Isocyanate-Alcohol | Stepwise mechanism via alcoholate anions |

Carbodiimide (B86325) Formation from Isocyanates

Isocyanates can undergo a self-condensation reaction to form carbodiimides, with the concurrent loss of carbon dioxide. wikipedia.org This reaction is often catalyzed by phosphine (B1218219) oxides and is a reversible process. wikipedia.org The general reaction is as follows:

2 RN=C=O → (RN)₂C + CO₂ wikipedia.org

In the context of aryl isocyanates like this compound, this reaction can be facilitated by specific catalysts. nih.govmdpi.com For instance, a zwitterionic titanium imide has been shown to convert carbon dioxide into aryl isocyanates and symmetrical carbodiimides under mild conditions. nih.gov

Recent research has provided a more detailed mechanistic understanding of carbodiimide formation from phenyl isocyanate using a phosphorus-based catalyst. mdpi.com Density Functional Theory (DFT) calculations, supported by experimental data, suggest a two-part mechanism. The rate-determining step in the initial phase, which governs the formation of CO₂, is the first transition state. mdpi.com Subsequently, the intermediate complex reacts with another isocyanate molecule to form the carbodiimide. mdpi.com The activation energy for this process has been experimentally determined to be in close agreement with computational models. mdpi.com

It is important to note that side reactions can occur, leading to the formation of isocyanate dimers and trimers, as well as uretonimines, particularly in the later stages of the reaction. mdpi.com

Protonation-Induced Reactivity and Isocyanate Cation Generation

Polymerization Mechanisms and Oligomerization

Isocyanates are well-known for their ability to undergo polymerization and oligomerization, forming a variety of products including dimers, trimers, and higher-order polymers. nih.govresearchgate.net These reactions are of significant industrial importance, particularly in the production of polyurethanes. wikipedia.orgbohrium.comacs.org

Aromatic isocyanates, such as the parent phenyl isocyanate, are particularly prone to dimerization, especially in the presence of base catalysts like trialkylphosphines and pyridines. nih.gov The dimerization of 2,4-toluene diisocyanate (TDI), an aromatic diisocyanate, occurs even under normal storage conditions. nih.gov Isocyanate dimerization is a reversible reaction, and the resulting uretdiones can serve as an in-situ source of isocyanates for crosslinking reactions at elevated temperatures. nih.gov

The trimerization of isocyanates leads to the formation of isocyanurates, which are stable, six-membered rings. bohrium.com This reaction can also be catalyzed. acs.org Both one-step and two-step mechanisms for the cyclotrimerization of TDI have been investigated, with the two-step mechanism showing significantly lower activation energies. nih.gov

In addition to homopolymerization, aryl isocyanates can undergo copolymerization with other monomers, such as epoxides, to form polyurethanes. bohrium.comacs.org Anionic copolymerization has been successfully employed to synthesize polyurethanes with narrow molecular weight distributions. bohrium.comacs.org This chain-growth polymerization can suppress the formation of byproducts like isocyanurate trimers. bohrium.comacs.org

Oligomers with pendant isocyanate groups can also be synthesized from various vinyl monomers and isocyanate-functionalized methacrylates. nih.gov These oligomers have applications as adhesives for various substrates. nih.gov

Compound Names

Advanced Derivatives and Structure Activity Relationship Sar Studies

Design and Synthesis of 3,4-Dichlorophenyl Isocyanate Derivatives

The isocyanate functional group (-N=C=O) is a powerful tool in synthetic chemistry, reacting readily with nucleophiles such as amines, alcohols, and water. This reactivity is harnessed to create a diverse range of derivatives from 3,4-Dichlorophenyl isocyanate.

Amide-Based Derivatives

The synthesis of amide derivatives from 3,4-Dichlorophenyl isocyanate can be achieved through several established synthetic routes. One common method involves the reaction of the isocyanate with a carboxylic acid. This reaction typically proceeds through the formation of an unstable carbamic-carboxylic anhydride (B1165640) intermediate, which then decarboxylates upon heating to yield the corresponding amide.

Another versatile approach is the Curtius rearrangement, where a carboxylic acid is first converted to an acyl azide. organic-chemistry.org This intermediate can then rearrange to form the isocyanate in situ, which can be subsequently reacted with a nucleophile. organic-chemistry.org While not a direct derivatization of pre-existing 3,4-Dichlorophenyl isocyanate, this method is fundamental to creating amide structures that are analogous to those derived from it. Furthermore, modern methods facilitate the direct amidation of carboxylic acids using various coupling reagents, which represents an alternative pathway to the synthesis of complex amide structures. nih.gov The synthesis of a library of 3,4-dehydroproline amides was accomplished using amide coupling reactions with polystyrene-carbodiimide and 1-hydroxybenzotriazole (B26582) under microwave irradiation. nih.gov

Semicarbazide (B1199961) and Thiosemicarbazide (B42300) Analogues

Semicarbazide and thiosemicarbazide derivatives are known for their wide range of pharmacological activities. researchgate.netirjmets.com The synthesis of these analogues using 3,4-Dichlorophenyl isocyanate is a direct application of isocyanate chemistry.

Thiosemicarbazides are generally synthesized by the reaction of an isocyanate with a hydrazide. nih.gov For example, reacting 3,4-Dichlorophenyl isocyanate with a suitable acetohydrazide in an anhydrous solvent like tetrahydrofuran (B95107) (THF) would yield the corresponding N-substituted thiosemicarbazide. nih.gov The reaction mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isocyanate group. A general scheme for this synthesis is the reaction of carbohydrazides with aryl isothiocyanates. researchgate.net Similarly, semicarbazide analogues can be formed. These compounds are of significant interest due to their potential as precursors to various heterocyclic systems and as biologically active agents themselves. researchgate.netgoogle.com

Table 1: Synthesis of Thiosemicarbazide Derivatives

| Reactant 1 | Reactant 2 | Product Class | Reference |

|---|---|---|---|

| Isocyanate | Hydrazide | Thiosemicarbazide | nih.gov |

Urea (B33335) Derivatives

The most common and extensively studied derivatives of 3,4-Dichlorophenyl isocyanate are substituted ureas. organic-chemistry.orgasianpubs.orgbeilstein-journals.org These compounds are readily synthesized by the addition reaction between the isocyanate and a primary or secondary amine. asianpubs.orgbeilstein-journals.org The reaction is typically rapid and efficient, often carried out in a suitable solvent like acetone (B3395972) or ether at room temperature. asianpubs.orgprepchem.com

This reaction has been used to generate a vast library of diaryl urea derivatives for screening as potential therapeutic agents. asianpubs.orgnih.gov For instance, reacting 3,4-Dichlorophenyl isocyanate with various substituted anilines or other amine-containing molecules yields N,N'-disubstituted ureas. asianpubs.org This straightforward synthesis makes it an ideal method for creating compound libraries for drug discovery. nih.gov Symmetrical ureas, such as N,N′-bis(3,4-dichlorophenyl)urea, can also be synthesized from the corresponding arylamine and a phosgene (B1210022) equivalent. lookchem.com

Table 2: Examples of Synthesized Urea Derivatives

| Isocyanate | Amine | Product Name | Reference |

|---|---|---|---|

| 3,4-Dichlorophenyl isocyanate | N-methyl-N-chloromethylsulfonyl-amine | N-methyl-N-chloromethylsulfonyl-N'-(3,4-dichlorophenyl)-urea | prepchem.com |

| Phenyl isocyanate | 6-(4-aminophenoxy) quinoxaline-2,3 (1H, 4H)-dione | 1-(4-((2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)oxy)phenyl)-3-phenylurea | nih.gov |

Polymeric and Oligomeric Adducts

Isocyanates, including 3,4-Dichlorophenyl isocyanate, can undergo self-reaction to form oligomeric and polymeric adducts. rsc.orggoogle.com These reactions can be promoted by heat or the presence of specific catalysts. google.com Common adducts include:

Uretdiones (Dimers): The dimerization of isocyanates results in the formation of a four-membered ring structure known as a uretdione. This is often a reversible process.

Isocyanurates (Trimers): In the presence of certain catalysts, isocyanates can trimerize to form highly stable six-membered isocyanurate rings.

Carbodiimides: At high temperatures, isocyanates can eliminate carbon dioxide to form carbodiimides, which can further react to form higher-order oligomers.

The production of organic isocyanates often results in distillation residues or "tars" containing these complex, higher-boiling oligomeric and polymeric by-products. google.comgoogle.com The controlled oligomerization of diisocyanates, such as diphenylmethane (B89790) diisocyanate (MDI), is an industrial process used to create polymeric MDI (pMDI), a key component in the manufacture of polyurethanes. google.com This process involves the formation of dimers, oligomers (3-5 units), and low molecular weight polymers. google.com

Elucidation of Structure-Activity Relationships

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of 3,4-Dichlorophenyl isocyanate, these studies primarily focus on how different substituents on the phenyl ring and modifications to the derivative linkage (e.g., urea, amide) affect efficacy.

Influence of Phenyl Substitutions on Biological Activity

The substitution pattern on the aromatic ring of phenyl-containing derivatives is a critical determinant of biological activity. nih.govmdpi.com The 3,4-dichloro substitution of the parent isocyanate already confers significant biological properties, but further modifications can fine-tune this activity.

In studies of phenyl urea derivatives as potential inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a target for cancer immunotherapy, the position of substituents on the phenyl ring was found to be critical. nih.gov Research showed a strong preference for para-substitution on the phenyl ring, with ortho- and meta-substituted derivatives losing all inhibitory activity. nih.gov Halogen substitutions (F, Cl, Br) at the para-position resulted in potent IDO1 inhibition. nih.gov

Similarly, in the development of herbicidal phenyltriazolinones, a 2,4-dichloro or 2-fluoro-4-chloro substitution pattern on the phenyl ring was identified as being crucial for the most active compounds. mdpi.com This highlights a recurring theme in SAR: the specific placement of halogen atoms on the phenyl ring is often essential for potent interaction with biological targets. The analysis of dichloropyridine-based analogues as P2X7 receptor antagonists also revealed that the 3,5-disubstituted chlorides in the pyridine (B92270) skeleton were critical for antagonistic activity. elsevierpure.com

Table 3: Influence of Phenyl Substitution on IDO1 Inhibitory Activity

| Compound Type | Substitution Position | Substituent | Activity | Reference |

|---|---|---|---|---|

| Phenyl urea derivative | para | -CH3 | Potent Inhibition | nih.gov |

| Phenyl urea derivative | para | -Cl | Potent Inhibition | nih.gov |

| Phenyl urea derivative | para | -F | Potent Inhibition | nih.gov |

| Phenyl urea derivative | para | -Br | Potent Inhibition | nih.gov |

| Phenyl urea derivative | ortho | -CH3, -Cl, -CN, -OCH3 | Loss of Activity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry and toxicology to understand the relationship between the chemical structures of compounds and their biological activities. nih.gov By establishing a mathematical correlation, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.govresearchgate.net These models are built upon the principle that the biological effect of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure.

While specific QSAR studies focusing exclusively on 3,4-Dichlorophenethyl isocyanate derivatives are not extensively documented in publicly available literature, the principles of QSAR can be illustrated through studies on structurally related compounds containing the dichlorophenyl moiety. These studies provide insights into the types of molecular descriptors that are likely to influence the biological activity of derivatives of this compound.

In a typical QSAR study, a series of analogous compounds with known biological activities (e.g., IC50 values) are used as a training set. For each compound, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure and properties, and can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. researchgate.net

Hydrophobic Descriptors: These quantify the lipophilicity of the compound, which influences its ability to cross cell membranes. A common descriptor is the logarithm of the octanol-water partition coefficient (logP). nih.gov

Topological Descriptors: These are numerical indices that describe the connectivity of atoms within the molecule.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that correlates the descriptors with the observed biological activity. analis.com.mynih.gov

For instance, in QSAR studies of other dichlorophenyl-containing compounds with anticancer activity, it has been observed that both steric and electronic properties play a crucial role in determining their efficacy. researchgate.netnih.gov For example, a study on 2-phenylacrylonitriles, some of which contain a 3,4-dichlorophenyl group, developed a QSAR model to predict their cytotoxicity against breast cancer cell lines. nih.gov Similarly, research on N-arylphenyl-2,2-dichloroacetamide analogues as anticancer agents utilized QSAR to elucidate the structural requirements for their cytotoxic activity. researchgate.net

The predictive power of a QSAR model is assessed through internal and external validation techniques. nih.gov A validated QSAR model can then be used to virtually screen libraries of compounds and prioritize those with the highest predicted activity for synthesis and biological testing.

The following interactive table provides a hypothetical representation of data that would be used in a QSAR study of this compound derivatives. The descriptor values are for illustrative purposes to demonstrate the type of data involved in such an analysis.

| Compound | R-Group | logP | Molecular Weight ( g/mol ) | Electronic Energy (au) | Predicted pIC50 |

| Derivative 1 | -H | 4.1 | 216.06 | -1289.5 | 5.2 |

| Derivative 2 | -CH3 | 4.5 | 230.09 | -1328.8 | 5.8 |

| Derivative 3 | -F | 4.2 | 234.05 | -1388.4 | 5.5 |

| Derivative 4 | -Cl | 4.6 | 250.51 | -1748.9 | 6.1 |

| Derivative 5 | -OCH3 | 4.0 | 246.08 | -1404.2 | 5.4 |

Biological Activity and Pharmacological Potential

Modulation of Ion Channels and Receptors

Current scientific literature lacks specific data on the modulatory effects of 3,4-Dichlorophenethyl isocyanate on ion channels and receptors. The following sections reflect the absence of direct research on this compound.

There are no available studies to suggest that this compound acts as an antagonist for CaV1.3 calcium channels. Research into selective CaV1.3 antagonists has identified other chemical scaffolds, such as pyrimidine-2,4,6-triones, as promising for conditions like Parkinson's disease, but a direct link to this compound has not been established. nih.govresearchgate.net The development of selective CaV1.3 antagonists is a key area of interest in neuroscience, as these channels are implicated in the mitochondrial oxidant stress that may underlie pathogenesis in Parkinson's disease. nih.govresearchgate.netnih.gov

Similarly, no research to date has investigated or identified any antagonist activity of this compound at the NR1A/NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor. The development of antagonists selective for the NR2B subunit is an active area of research for potential therapeutic applications in neuroprotection and Parkinson's disease, with compounds like ifenprodil (B1662929) and eliprodil (B1671174) serving as templates for drug design. nih.gov However, this compound has not been implicated in this line of inquiry.

The potential for opioid receptor agonism by compounds containing a phenethyl moiety is a recognized concept in medicinal chemistry. nih.gov However, there is no direct evidence to suggest that this compound itself is an opioid receptor agonist. One study identified a more complex molecule containing a 3,4-dichlorophenyl group, 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide, as a selective and long-lasting kappa opioid receptor antagonist. nih.gov This finding, while involving a similar dichlorinated phenyl structure, does not directly translate to the activity of the simpler this compound. The opioid receptor system, comprising mu, delta, and kappa receptors, is a critical target for pain management, and the functions of agonists and antagonists are well-defined for a variety of chemical classes. pharmacytimes.comnih.govpainphysicianjournal.com

Enzyme Inhibition Studies

Specific enzyme inhibition studies for this compound are not available in the current scientific literature.

Therapeutic Applications and Disease Models

Due to the lack of foundational biological activity data, the therapeutic potential of this compound has not been explored.

While there is no direct research on this compound for neurodegenerative disorders, general studies on isocyanates provide some context. Research has shown that isocyanates as a chemical class can induce cytotoxicity, nitrosative stress, and the phosphorylation of alpha-synuclein (B15492655) in cellular models of Parkinson's disease, suggesting a potential mechanism for neurodegeneration. nih.gov Environmental exposure to toxins, including pesticides and solvents, has long been considered a risk factor for Parkinson's disease. painphysicianjournal.comnih.gov However, it is crucial to note that these findings are for the isocyanate group in general and have not been specifically demonstrated for this compound.

Lack of Available Research Data on the Application of this compound in Pain Management

Despite a comprehensive search for scientific literature and research findings, there is currently no available information regarding the specific application of the chemical compound This compound in the field of pain management.

Searches for its biological activity and pharmacological potential, with a direct focus on analgesic properties or related research, did not yield any studies, clinical trials, or preclinical data. The available information on this compound is primarily limited to its chemical properties, synthesis, and safety data.

Consequently, the section on "," specifically subsection "5.3.2. Applications in Pain Management," cannot be developed at this time due to the absence of relevant research findings. Further investigation would be required if and when scientific studies on this particular application are published.

Toxicological Profiles and Mechanistic Investigations

Cellular and Molecular Mechanisms of Toxicity

The toxicity of isocyanates at the cellular level is driven by the high reactivity of the isocyanate group (-N=C=O). This group readily reacts with nucleophiles, including water, and the functional groups of biological macromolecules.

Exposure to isocyanates is well-documented to cause significant irritation to the skin, eyes, and respiratory system. scbt.comwikipedia.orgnih.gov This irritant effect is a primary response to the chemical's reactivity with tissues.

Contact with the skin can lead to inflammation, and any pre-existing dermatitis may be exacerbated. scbt.com The presence of moisture on the skin can increase the irritant effects. scbt.com Eye contact may result in severe irritation and lachrymation (heavy tearing). scbt.com

Inhalation of isocyanate vapors or dusts can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. nj.govspectrumchemical.com The body's response to this irritation can trigger further lung damage. scbt.com At high concentrations, the irritation can be severe enough to cause inflammation of the airways, bronchitis, and potentially a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency. scbt.comnj.gov The reactivity of diisocyanates with the respiratory tract is a known cause of inflammation. americanchemistry.com

Table 1: Irritant Effects of Isocyanate Exposure

| Affected Area | Observed Effects | Citations |

|---|---|---|

| Skin | Inflammation, irritation, potential worsening of existing dermatitis. | scbt.com |

| Eyes | Severe irritation, lachrymation. | scbt.com |

The fundamental mechanism of isocyanate toxicity and sensitization involves the formation of adducts with endogenous macromolecules. The electrophilic isocyanate group reacts with nucleophilic groups on proteins, such as amino, hydroxyl, and sulfhydryl groups, to form covalent bonds.

When inhaled, isocyanates can bind to proteins in the lung, such as albumin. researchgate.net This binding creates a new chemical entity, an isocyanate-protein conjugate, which the immune system may recognize as a foreign substance or "neo-epitope". researchgate.net This recognition is a critical step in initiating an immune response, which can lead to sensitization and subsequent allergic reactions. researchgate.net The detoxification of isocyanates can be mediated by glutathione (B108866) S-transferase; however, if this system's capacity is overwhelmed, the free isocyanate is available to bind to proteins like albumin. researchgate.net

Immunological Effects: Sensitization Mechanisms

Isocyanates are among the leading causes of occupational asthma and are potent immune sensitizers. ca.govnih.gov Sensitization can occur through both dermal and respiratory routes, leading to the development of allergic reactions upon subsequent exposures, even at very low concentrations. ca.govnih.gov

Skin contact with isocyanates is a significant route for inducing sensitization. nih.gov While it can cause allergic contact dermatitis, a key concern is that dermal exposure can lead to systemic sensitization, potentially resulting in respiratory hypersensitivity. nih.govnih.gov Animal studies have demonstrated that dermal application of isocyanates like toluene (B28343) diisocyanate (TDI) can produce respiratory tract hypersensitivity. nih.govnih.gov

Once an individual is sensitized through skin contact, future exposure, even at minimal levels, can trigger an allergic response, which may manifest as an itchy skin rash. nj.gov A skin specialist can perform a patch test to confirm if a rash is caused by an isocyanate allergy. ca.gov

Inhalation is a primary route for isocyanate exposure and sensitization. scbt.com Isocyanates are a well-established cause of occupational asthma, a type of allergic Th2-like asthma that develops after a period of repeated exposure. nih.govcdc.gov Once an individual is sensitized, subsequent inhalation of even extremely low levels of the isocyanate can provoke an asthmatic response, characterized by wheezing, shortness of breath, and chest tightness. americanchemistry.comnih.gov These symptoms can appear immediately or be delayed for several hours after exposure. americanchemistry.com

In addition to asthma, isocyanates can cause a less common but serious lung reaction called hypersensitivity pneumonitis. ca.govcdc.gov The immune mechanisms underlying these reactions are complex. The formation of isocyanate-protein adducts can trigger an immune response involving the activation of CD4+ cells and, in some cases, the production of IgE antibodies, leading to a hypersensitivity reaction. researchgate.net Studies on workers exposed to methylene-diphenyl diisocyanate (MDI) have shown that both immediate (Type I) and delayed-type (Type IV) hypersensitivity mechanisms can be involved in the allergic reactions. nih.gov

Table 2: Immunological Responses to Isocyanates

| Type of Sensitization | Primary Outcome | Key Mechanisms | Citations |

|---|---|---|---|

| Dermal Sensitization | Allergic Contact Dermatitis, Systemic Sensitization | Development of skin allergy, potential for inducing respiratory hypersensitivity. | ca.govnj.govnih.govnih.gov |

Genotoxicity and Mutagenicity Assessments

There is limited specific information available regarding the genotoxicity and mutagenicity of 3,4-dichlorophenethyl isocyanate. However, information on other isocyanates and related chlorinated compounds can provide some context. For instance, toluene diisocyanate (TDI) has been found to cause cancer in some laboratory animals, leading to a cancer warning for products containing it. ca.gov

Studies on various chlorinated aliphatic hydrocarbons have evaluated their potential to cause genetic damage. nih.gov Using in vitro tests on human lymphocytes, such as the micronucleus assay and the comet assay, researchers have assessed the mutagenic (ability to cause mutations) and genotoxic (ability to damage DNA) potential of these chemicals. nih.gov The comet assay, which detects DNA breakage, has been suggested as a sensitive method for this class of compounds. nih.gov However, without specific studies on this compound, its potential for genotoxicity or mutagenicity remains uncharacterized.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,4-Dichlorophenyl isocyanate |

| Toluene diisocyanate (TDI) |

| Methylene-diphenyl diisocyanate (MDI) |

| Albumin |

In Vitro Genotoxicity Studies

A thorough review of published scientific literature yielded no specific in vitro genotoxicity studies for this compound. Consequently, there is no available data from standard assays such as the Ames test, in vitro micronucleus assay, or chromosomal aberration tests on this specific compound.

In Vivo Genotoxicity Studies

Similarly, no dedicated in vivo genotoxicity studies for this compound were identified in the available scientific literature. Research on the potential of this compound to induce genetic alterations in a whole-organism context has not been published.

DNA Damage and Repair Mechanisms

Given the absence of genotoxicity data for this compound, the specific mechanisms of DNA damage and the corresponding cellular repair responses it may trigger are unknown. In general, when reactive chemicals induce DNA damage, cells activate complex signaling networks known as the DNA Damage Response (DDR). This response pauses the cell cycle to allow time for repair and involves several major pathways, each tailored to specific types of DNA lesions. Key pathways include base excision repair (BER) for single-base alterations, nucleotide excision repair (NER) for bulky adducts, and double-strand break (DSB) repair through homologous recombination or non-homologous end joining. Without experimental data, it is not possible to determine which, if any, of these pathways are activated by this compound.

Systemic Toxicity and Organ-Specific Effects

While specific studies on this compound are not available, the toxicity profile for the isocyanate class of compounds is well-documented. As a member of this class, it is anticipated to exhibit similar systemic and organ-specific effects. The primary target organs for isocyanates are the respiratory tract and the skin.

Exposure to isocyanates can cause severe irritation to the skin, eyes, and mucous membranes. The most significant health concern is sensitization. Inhalation can lead to respiratory sensitization, resulting in occupational asthma, while dermal exposure can cause allergic contact dermatitis. Once sensitization occurs, even exposure to very low concentrations can trigger a severe asthmatic reaction or skin rash.

Table 1: Expected Organ-Specific Effects of this compound (based on Isocyanate Class Toxicity)

| Target Organ System | Potential Effects | Description |

|---|---|---|

| Respiratory System | Irritation, Inflammation, Occupational Asthma | Isocyanates are potent irritants to the mucous membranes of the respiratory tract. Repeated exposure can lead to sensitization, causing asthma-like symptoms such as coughing, wheezing, and shortness of breath. |

| Skin (Dermal) | Irritation, Allergic Contact Dermatitis | Direct contact can cause skin irritation and inflammation. It may also lead to allergic sensitization, resulting in rashes, itching, and hives upon subsequent exposure. |

| Ocular System (Eyes) | Irritation | Direct contact with vapors or aerosols can cause severe eye irritation, characterized by redness, pain, and tearing (lachrymation). |

Occupational Exposure and Health Surveillance Implications

The potential for significant health effects from isocyanate exposure necessitates robust occupational health and safety programs. For workers handling this compound, a comprehensive health surveillance program is essential to detect early signs of work-related illness and to monitor exposure controls.

Health surveillance for isocyanate exposure should be systematic and regular, focusing on both respiratory and dermal health. Key components include pre-employment screening and periodic follow-ups. Pre-placement evaluations should include a detailed medical and work history, with a focus on pre-existing respiratory or skin conditions, and baseline pulmonary function tests (e.g., FEV1 and FVC).

Periodic surveillance should continue annually to monitor for any changes in respiratory or skin health. Employee training is a critical component, ensuring workers understand the hazards of isocyanates, the proper use of personal protective equipment (PPE), and the importance of reporting any symptoms immediately. Given that isocyanates can be absorbed through the skin and lead to respiratory sensitization, both air monitoring and surface monitoring should be considered to assess all potential routes of exposure.

Table 2: Health Surveillance and Monitoring for Isocyanate Exposure

| Surveillance Component | Description | Purpose |

|---|---|---|

| Medical & Work History | Collection of baseline and periodic information on respiratory and dermal health. | To identify pre-existing conditions and track new or worsening symptoms. |

| Pulmonary Function Testing | Spirometry tests (FEV1, FVC) conducted at pre-placement and annually. | To detect early changes in lung function that may indicate sensitization or disease. |

| Skin Examinations | Visual inspection of the skin for signs of irritation or dermatitis. | To identify early signs of dermal effects from exposure. |

| Employee Training | Education on hazards, safe handling, PPE use, and symptom reporting. | To empower workers to protect themselves and participate in their own health surveillance. |

| Exposure Monitoring | Air and surface sampling to quantify isocyanate levels in the work environment. | To ensure control measures are effective and exposures are minimized. |

Environmental Fate, Impact, and Remediation Strategies

Environmental Release and Distribution Pathways

As a chemical intermediate, the primary pathway for the release of 3,4-Dichlorophenethyl isocyanate into the environment would have been through industrial waste streams during its manufacture or use. nih.gov Accidental spills during transport or storage also represent a potential release route. If released, preventing its entry into drains, waterways, and soil is critical. scbt.comechemi.com

Given its physical properties, its distribution would vary by environmental compartment:

Air: With a high boiling point (304-305 °C), it is not highly volatile, but it can exist as a vapor or aerosol, particularly if heated or dispersed. sigmaaldrich.com

Water: It is classified as Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to water. sigmaaldrich.com Upon entering water, it is expected to undergo rapid chemical transformation.

Soil: In moist soil, the compound's fate would be dominated by its reaction with water. nih.gov It is not expected to persist in its original form long enough for leaching to be a significant process. echemi.com

Abiotic Transformation and Degradation Mechanisms

Non-biological processes are expected to be the primary drivers of transformation for this compound in the environment.

The isocyanate functional group (-N=C=O) is highly reactive toward nucleophiles, especially water. This reactivity is the principal mechanism for its abiotic degradation and detoxification in an aquatic environment.

The hydrolysis process occurs in two main steps:

Carbamic Acid Formation: The isocyanate group reacts readily with water to form an unstable dichlorophenethyl carbamic acid. echemi.comresearchgate.net

Amine and Carbon Dioxide Formation: The carbamic acid rapidly decomposes, releasing carbon dioxide and forming 3,4-dichlorophenethylamine (B108359). scbt.comresearchgate.net

This primary amine is significantly less toxic than the parent isocyanate. However, the degradation process can continue. The newly formed 3,4-dichlorophenethylamine can react with any remaining this compound molecules to form a stable, insoluble polyurea. researchgate.net This process effectively removes the reactive isocyanate from the environment, sequestering the chlorinated aromatic component into a solid, less bioavailable form.

Table 1: Hydrolysis Reaction of this compound

| Reactant | Product(s) | Description |

|---|---|---|

| This compound + Water | 3,4-Dichlorophenethylamine + Carbon Dioxide | Initial rapid hydrolysis reaction in an aqueous environment. |

When subjected to high temperatures, such as during a fire or incineration, this compound is expected to decompose and release toxic and corrosive gases. abdurrahmanince.net Based on its elemental composition (carbon, hydrogen, chlorine, nitrogen, oxygen), the primary thermal degradation products would likely include:

Hydrogen chloride

Hydrogen cyanide

Nitrogen oxides

Carbon monoxide and Carbon dioxide

These decomposition products are hazardous and can contribute to air pollution if released without proper controls. nj.govabdurrahmanince.net

Biotic Degradation and Microbial Metabolism

There is no specific information available regarding the biotic degradation or microbial metabolism of this compound. While some microorganisms can degrade chlorinated aromatic compounds like 3,4-dichloroaniline (B118046) (a related substance), it is unclear if similar pathways exist for 3,4-dichlorophenethylamine, the hydrolysis product. alfa-chemistry.com The rapid abiotic hydrolysis of the isocyanate group likely precedes any significant microbial action on the parent molecule in most environments. nih.gov

Ecological Effects and Risk Assessment

The primary ecological risk of this compound is its high reactivity and toxicity to aquatic organisms, as indicated by its WGK 3 classification. sigmaaldrich.com The isocyanate group can react indiscriminately with proteins and other biological molecules, causing cellular damage. While specific ecotoxicity data (e.g., LC50 values) for this compound are not available, related compounds like 3,4-dichlorophenyl isocyanate are known to be very toxic to aquatic life. echemi.com The immediate risk in an environmental release would be acute toxicity to organisms in the vicinity of the spill. The formation of solid polyurea could also pose a physical hazard to smaller organisms.

Table 2: Hazard Profile for this compound | Hazard Classification | Description | Source | | :--- | :--- | :--- | | Water Hazard Class (WGK) | 3 | Highly hazardous to water | sigmaaldrich.com | | Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled | sigmaaldrich.com | | Skin Irritation | Category 2 | Causes skin irritation | sigmaaldrich.com | | Eye Irritation | Category 2 | Causes serious eye irritation | sigmaaldrich.com | | Sensitization | Respiratory Sensitizer 1, Skin Sensitizer 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled; May cause an allergic skin reaction | sigmaaldrich.com |

Environmental Monitoring and Control Technologies

Given the lack of current production, monitoring for this compound in the environment is not a routine practice. In the event of a spill or at a legacy waste site, monitoring would require the development of specific analytical methods, likely based on high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

General monitoring strategies for isocyanates in occupational settings can be adapted for environmental scenarios. These include:

Air Monitoring: Sampling air using impingers or treated filters, followed by chemical analysis to detect the isocyanate group. researchgate.netsafeworkaustralia.gov.au

Biological Monitoring: Analyzing for metabolites, such as the corresponding diamine (3,4-dichlorophenethylamine) in water or soil samples, could serve as an indirect measure of contamination. safeworkaustralia.gov.au

Control technologies for a spill would focus on containment and neutralization. Due to its reactivity with water, applying large amounts of water can help degrade the isocyanate, but this must be done with caution in a contained manner to prevent the spread of contamination and manage the formation of carbon dioxide gas. scbt.comnoaa.gov Absorbent materials, such as sand or special spill control pads, can be used to contain the material, which can then be collected for disposal in accordance with hazardous waste regulations. abdurrahmanince.net

Analytical Methodologies for Detection and Characterization

Chromatographic Techniques (e.g., LC-MS, GC-MS)

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the separation and identification of isocyanates. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly when linked to a mass spectrometer (MS), provide the sensitivity and selectivity needed for complex matrices. rsc.org

Due to the high reactivity of the isocyanate functional group (-N=C=O), direct analysis is often challenging. Therefore, the most common analytical approach involves chemical derivatization at the time of sample collection. rsc.orgresearchgate.net This process converts the reactive isocyanate into a stable, easily analyzable derivative, typically a urea (B33335). The choice between LC-MS and GC-MS often depends on the volatility and thermal stability of the resulting derivative.

Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used for analyzing the urea derivatives of isocyanates. researchgate.net Reversed-phase HPLC is typically employed to separate the derivatives, which are then detected by UV, fluorescence, or mass spectrometry. rsc.orgiom-world.org LC-MS/MS offers exceptional selectivity and sensitivity, making it a standard method for quantifying trace levels of isocyanates in environmental or biological samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly for more volatile isocyanates or their derivatives. Analysis of biological samples, for instance, may involve hydrolyzing isocyanate metabolites to their corresponding amines, which are then derivatized to make them suitable for GC-MS analysis. nih.govsigmaaldrich.com

Derivatization Strategies for Enhanced Detection

Derivatization is a critical preparatory step in isocyanate analysis. A successful derivatizing reagent must react quickly and completely with the isocyanate group to form a stable product. nih.gov Furthermore, these reagents are often designed to incorporate a chromophore or fluorophore, a part of the molecule that strongly absorbs UV light or fluoresces, significantly enhancing detection sensitivity with HPLC-UV or HPLC-Fluorescence detectors. rsc.orgresearchgate.net

Several amine-based reagents are commonly used for this purpose. The reaction of an isocyanate (R-NCO) with a primary or secondary amine (R'-NHR'') yields a stable urea derivative (R-NH-CO-NR'R'').

Table 1: Common Derivatizing Agents for Isocyanate Analysis

| Reagent Name | Abbreviation | Detection Method(s) | Key Characteristics |

|---|---|---|---|

| 1-(2-Pyridyl)piperazine | 1,2-PP or 2PP | HPLC-UV, HPLC-EC | Widely used in standard methods like OSHA 42/47; provides good UV response. rsc.orglcslaboratory.com |

| Tryptamine (B22526) | TRYP | HPLC-Fluorescence | Forms a fluorescent derivative, allowing for very sensitive detection. nih.govnih.gov |

| 1-(9-Anthracenylmethyl)piperazine | MAP | HPLC-Fluorescence, HPLC-UV | Forms a highly fluorescent and UV-active derivative, enabling low detection limits. nih.govgoogle.com |

| 9-(N-Methylaminomethyl)anthracene | MAMA | HPLC-Fluorescence, HPLC-UV | Another fluorescent and UV-active reagent used for sensitive isocyanate detection. rsc.orgnih.gov |

| 1-(2-Methoxyphenyl)piperazine | MOPP | HPLC-UV, HPLC-EC | Used in methods that employ electrochemical (EC) detection in addition to UV. nih.govgoogle.com |

| Di-n-butylamine | DBA | LC-MS/MS | Used in modern dry sampling devices; the derivative is analyzed by mass spectrometry. sgs.co.uk |

Quantitative Analysis of 3,4-Dichlorophenethyl Isocyanate and its Metabolites

Quantitative analysis is essential for assessing exposure levels in occupational and environmental settings. This involves measuring the concentration of the parent isocyanate or its metabolites in various matrices, such as air, water, or biological fluids. nih.gov

In biological systems, isocyanates are not present in their free form for long. They react with biomolecules and are metabolized. A common biomonitoring strategy involves the analysis of isocyanate-derived amines in urine. hsl.gov.uk For this compound, the corresponding metabolite would be 3,4-dichlorophenethylamine (B108359). The analytical process typically involves acid hydrolysis of a urine sample to release the amine from its conjugated forms. The liberated amine is then derivatized, extracted, and analyzed by GC-MS or LC-MS/MS. nih.gov

Table 2: General Procedure for Quantitative Analysis of Isocyanate Metabolites in Urine

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Collection | A urine sample is collected, typically at the end of a work shift. hsl.gov.uk | To obtain a representative sample for exposure assessment. |

| 2. Acid Hydrolysis | The urine sample is treated with a strong acid and heated. hsl.gov.uk | To break down conjugates and release the target amine (e.g., 3,4-dichlorophenethylamine). |

| 3. Neutralization & Extraction | The sample is neutralized, and the amine is extracted into an organic solvent. | To isolate the analyte from the complex urine matrix. |

| 4. Derivatization | The extracted amine is reacted with a derivatizing agent (e.g., heptafluorobutyric anhydride (B1165640), PFPA). nih.govhsl.gov.uk | To create a volatile and thermally stable derivative suitable for GC-MS analysis. |

| 5. GC-MS Analysis | The derivatized sample is injected into the GC-MS. | To separate the analyte from other components and provide quantitative measurement and confirmation. |

| 6. Quantification | The analyte concentration is determined by comparing its response to a calibration curve prepared from standards. epa.gov | To calculate the exact amount of the metabolite in the original sample. |

Spectroscopic Characterization Methods

Spectroscopic methods are invaluable for confirming the identity and structure of this compound and its derivatives.

Infrared (IR) Spectroscopy: This is a key technique for identifying the isocyanate functional group. The -N=C=O group exhibits a very strong and sharp absorption band in a relatively uncluttered region of the IR spectrum, typically between 2250 and 2280 cm⁻¹. The presence of this band is a clear indicator of an isocyanate. IR spectroscopy can also be used to monitor reactions, such as derivatization, by observing the disappearance of the isocyanate peak and the appearance of new peaks corresponding to the urethane (B1682113) or urea product. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to fully elucidate the structure of this compound, confirming the arrangement of protons and carbons on the dichlorinated benzene (B151609) ring and the ethyl chain.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound (molar mass: 216.06 g/mol ), the mass spectrum would show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). sigmaaldrich.com Fragmentation would likely involve the loss of the isocyanate group (-NCO) and cleavage of the ethyl bridge, yielding characteristic ions. For its non-chlorinated analog, 2-phenylethyl isocyanate, the primary ion in the GC-MS spectrum is observed at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), with the molecular ion at m/z 147. nih.gov

Sampling Methods for Environmental and Occupational Monitoring

Accurate assessment of airborne isocyanate exposure requires robust and validated sampling methods. Due to the high reactivity of isocyanates, samples are typically collected and stabilized in the field. sgs.co.uk Several standardized methods from agencies like the US National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) are available and can be adapted for this compound. rsc.orgskcltd.com

These methods generally involve drawing a known volume of air through a collection medium that contains a derivatizing agent.

Table 3: Common Air Sampling Methods for Isocyanates

| Method / Principle | Description | Advantages |

|---|---|---|

| Impinger Sampling (e.g., NIOSH 5522) | Air is bubbled through a glass impinger containing a solution of a derivatizing agent, such as tryptamine in dimethyl sulfoxide (B87167) (DMSO). nih.gov | Efficient for collecting vapors and can dissolve aerosol particles effectively. nih.gov |

| Coated Filter Sampling (e.g., OSHA 42/47) | Air is drawn through a glass fiber filter that has been pre-treated with a derivatizing agent like 1-(2-pyridyl)piperazine. lcslaboratory.com | More convenient and easier to handle in the field compared to impingers. |

| Dry Denuder/Filter Samplers | A two-stage sampler separates and collects the vapor and aerosol phases of the isocyanate. The internal surfaces are coated with a reagent like di-n-butylamine (DBA). sgs.co.uk | Allows for differentiation between vapor and particulate phases, offering a more detailed exposure profile. sgs.co.uk |

| Surface Wipe Sampling | A glass fiber filter wetted with a solvent is used to wipe a defined surface area. The filter is then placed in a vial with a derivatizing solution. google.com | Used to assess surface contamination and potential for dermal exposure. |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of isocyanates. researchgate.net These methods are used to calculate a variety of molecular properties that dictate how a molecule will behave in chemical reactions. epstem.net For a molecule like 3,4-Dichlorophenethyl isocyanate, key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a large gap suggests high stability, while a small gap indicates higher reactivity. researchgate.net

The isocyanate (-N=C=O) group is highly electrophilic, meaning it is prone to attack by nucleophiles. Quantum calculations can quantify this reactivity. The electronic chemical potential (μ) indicates the tendency of electrons to escape, with higher values suggesting greater reactivity. researchgate.net The electrophilicity index (ω) measures the capacity of the molecule to accept electrons. researchgate.net For this compound, the presence of two electron-withdrawing chlorine atoms on the phenyl ring is expected to influence the electron distribution across the entire molecule, affecting the reactivity of the isocyanate group.

Computational studies on related aromatic isocyanates have shown that substituents on the phenyl ring significantly impact reactivity. researchgate.net DFT calculations can precisely map the electron density and electrostatic potential surface, visualizing the electron-rich and electron-poor regions of the molecule and predicting sites susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative Quantum Chemical Reactivity Descriptors

| Descriptor | Definition | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | A smaller gap correlates with higher reactivity. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Influences bond polarity and reaction sites. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Related to the HOMO-LUMO gap; hard molecules are less reactive. |

| Electrophilicity (ω) | A measure of the propensity to accept electrons. | High values indicate strong electrophilic character, typical for isocyanates. |

This table presents descriptors typically calculated via quantum chemical methods to assess molecular reactivity. The values are qualitative descriptions based on established principles.

Reaction Pathway Analysis and Transition State Modeling

Understanding how a chemical reaction occurs step-by-step is crucial for controlling reaction outcomes and optimizing synthesis. Reaction pathway analysis uses computational methods to map the potential energy surface of a reaction, identifying intermediates and, most importantly, transition states. digitellinc.com The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. researchgate.netresearchgate.net

For isocyanates, a primary reaction is their addition reaction with nucleophiles like alcohols (forming urethanes) or amines (forming ureas). researchgate.net Computational modeling can elucidate the mechanisms of these reactions. For example, studies on the reaction of methyl isocyanate with methanol (B129727) have used quantum chemical methods to show that the process involves a concerted but asymmetric transition state. nethouse.ru

In the context of this compound, modeling could be used to study its synthesis, such as through the thermal decomposition of a corresponding carbamate (B1207046), a phosgene-free alternative to traditional synthesis. nih.govmdpi.com Such models can predict the required temperatures and identify potential side reactions by calculating the energy barriers for different pathways. digitellinc.com Similarly, the atmospheric degradation of isocyanates, for instance by reaction with hydroxyl (•OH) radicals, can be modeled. researchgate.netnih.gov Quantum chemistry and transition state theory can predict reaction rates and identify the most likely degradation products, which is vital for environmental impact assessment. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Isocyanates are known to be highly reactive toward biological macromolecules, which is the basis of their toxicity. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a small molecule (a ligand), such as this compound, might bind to a biological target, typically a protein. nih.govwaocp.org

Molecular docking predicts the preferred orientation of a ligand when bound to a target, generating a binding score that estimates the strength of the interaction. mdpi.com For an isocyanate, this could involve docking into the active site of an enzyme to predict potential inhibition. Studies on methyl isocyanate, for example, have used docking to investigate its interaction with various human immune proteins, providing insight into its toxic mechanisms. nih.gov

Predictive Toxicology and High-Throughput Screening Approaches

Given the vast number of chemicals in commercial use, there is a significant need for rapid and reliable methods to assess potential toxicity without resorting to animal testing. frontiersin.org In silico toxicology, using computational models, offers a powerful solution. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. nih.govnih.gov QSAR models are mathematical equations that correlate the structural or physical properties of a chemical with its biological activity, including toxicity. researchgate.net

For isocyanates, QSAR models can be developed to predict various toxicological endpoints, such as skin sensitization, respiratory toxicity, and carcinogenicity. nih.govepa.gov These models are built using experimental data from a range of known chemicals and can then be used to predict the toxicity of new or untested compounds like this compound. An integrated testing strategy, which combines in silico predictions with in chemico (chemical reactivity) and in vitro (cell-based) assays, has been shown to be effective for evaluating the skin sensitization potential of isocyanates. nih.gov

High-throughput screening (HTS) approaches in toxicology, such as the U.S. EPA's ToxCast program, utilize automated assays and computational models to rapidly evaluate thousands of chemicals. frontiersin.org Such programs generate vast amounts of data that can be used to build predictive models and prioritize chemicals for further, more detailed testing. instem.com These in silico methods are crucial for modern chemical risk assessment, enabling a more efficient and ethical approach to ensuring chemical safety. frontiersin.orgyoutube.com

Conclusion and Future Research Directions

Summary of Current Knowledge Gaps

A thorough review of existing literature reveals that dedicated research on 3,4-dichlorophenethyl isocyanate is sparse. The primary information available is confined to supplier-provided technical data, which, while useful, only scratches the surface of its chemical character. sigmaaldrich.comsigmaaldrich.com The following points delineate the most significant knowledge gaps:

Optimized Synthesis and Process Chemistry: While the synthesis of isocyanates from their corresponding amines is a well-established chemical transformation, specific, high-yield, and scalable methods for this compound are not widely published. ontosight.aipatsnap.comgoogle.com Research into optimizing reaction conditions, catalysts, and purification methods is needed to ensure its cost-effective and safe production.

Mechanistic and Reactivity Studies: The isocyanate functional group is known for its reactivity with a wide array of nucleophiles, including alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively. scbt.comnoaa.gov However, detailed kinetic and mechanistic studies on the reactions of this compound are absent. Understanding how the electronic effects of the dichloro-substituted ring and the flexibility of the ethyl linker influence its reactivity compared to other isocyanates is a critical unmet need.

Comprehensive Spectroscopic and Physicochemical Database: Basic physical properties such as boiling point and density are available from commercial suppliers. sigmaaldrich.comsigmaaldrich.com However, a comprehensive public database of its spectroscopic data (NMR, IR, Mass Spectrometry, etc.) under various conditions is not readily accessible. Such a database would be invaluable for researchers in identifying and characterizing the compound and its derivatives.

Toxicological and Ecotoxicological Profile: There is a significant lack of data regarding the toxicity, environmental fate, and metabolic pathways of this compound. While general hazards for isocyanates are known, specific data for this compound is required for safe handling, risk assessment, and regulatory compliance. nih.govspectrumchemical.comnj.gov Studies on its potential for bioaccumulation, biodegradation, and long-term health effects are essential.

Emerging Applications and Unexplored Research Avenues

The unique structural features of this compound open the door to several promising, yet unexplored, research avenues and potential applications.